molecular formula C22H23N3O3S B2896439 ethyl 4-(2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate CAS No. 851131-46-9

ethyl 4-(2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2896439
CAS No.: 851131-46-9
M. Wt: 409.5
InChI Key: QYHQVSGUAZDLRM-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is an intricate chemical compound that has captivated the interest of researchers across multiple scientific domains. This complex molecule, derived from benzoate and imidazole, presents significant potential due to its unique structural components and the reactive functional groups it harbors. The compound stands out for its possible applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. A common route may begin with the formation of the imidazole core, which is then functionalized with a 2,3-dimethylphenyl group. Subsequent steps involve the introduction of a thioether linkage, forming a thiolated intermediate. This intermediate undergoes further acylation to attach the acetamido group, followed by esterification to yield the final benzoate ester. Reaction conditions are meticulously controlled to ensure high yields and purity, often requiring anhydrous solvents and inert atmosphere conditions to avoid side reactions.

Industrial Production Methods: Industrial production of this compound would scale up the laboratory synthetic route, incorporating advanced techniques such as continuous flow synthesis to enhance efficiency and consistency. The use of automated reactors and precise monitoring systems ensures optimal reaction conditions are maintained, facilitating large-scale production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is versatile in its reactivity, undergoing various chemical transformations:

  • Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

  • Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

  • Substitution: The aromatic rings are prone to electrophilic substitution reactions, enabling further functionalization of the compound.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide for oxidation), reducing agents (e.g., sodium borohydride for reduction), and electrophiles (e.g., bromine for aromatic substitution) are commonly employed in these reactions. Reaction conditions, including temperature, solvent choice, and catalysts, are optimized based on the specific transformation being targeted.

Major Products: The major products formed from these reactions vary widely depending on the pathway chosen. Oxidation can lead to sulfoxides or sulfones, reduction yields amines, and substitution reactions can introduce various electrophilic groups onto the aromatic rings, expanding the compound's utility in synthetic chemistry.

Scientific Research Applications

Chemistry: In chemistry, ethyl 4-(2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups provide diverse reactivity, enabling the exploration of novel synthetic pathways and the development of new chemical entities.

Biology: Biologically, the compound's imidazole core is of interest due to its potential interactions with biological macromolecules. Researchers explore its binding affinity with proteins and nucleic acids, investigating its potential as a biochemical probe or drug candidate.

Medicine: In medicinal chemistry, the compound's structural elements suggest potential pharmacological activity. Studies focus on its role as an enzyme inhibitor or receptor modulator, aiming to develop therapeutic agents for conditions such as inflammation, infection, or cancer.

Industry: Industrial applications include its use as a precursor in the synthesis of specialty chemicals and materials. Its unique reactivity enables the production of polymers, agrochemicals, and other valuable industrial products.

Mechanism of Action

The mechanism of action of ethyl 4-(2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate involves interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known for its role in coordinating metal ions and interacting with biological active sites, potentially inhibiting enzyme activity or modulating receptor function. The thiolated group can form covalent bonds with thiol residues in proteins, further influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds:

  • Ethyl 4-(2-((1-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate: Similar in structure but lacks the dimethyl groups on the phenyl ring, which may affect its reactivity and biological interactions.

  • Ethyl 4-(2-((1-(2-methylphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate: Features only one methyl group on the phenyl ring, potentially altering its chemical properties.

  • Ethyl 4-(2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamido)phenyl ester: Has a phenyl ester instead of a benzoate ester, impacting its physical and chemical characteristics.

Uniqueness: Ethyl 4-(2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate stands out due to its specific combination of functional groups, which grants it distinct reactivity and biological activity. The presence of both dimethyl groups on the phenyl ring and the benzoate ester enhances its unique profile, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 4-[[2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-4-28-21(27)17-8-10-18(11-9-17)24-20(26)14-29-22-23-12-13-25(22)19-7-5-6-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHQVSGUAZDLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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